molecular formula C9H20N2O3 B8418465 (R)-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate

(R)-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate

Cat. No. B8418465
M. Wt: 204.27 g/mol
InChI Key: RIQNSCBRYGWVTD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][OH:18].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([CH2:6][O:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16]>>[NH2:1][CH2:4][CH:5]([CH2:6][O:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C

Outcomes

Product
Name
Type
product
Smiles
COCC(CN)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][OH:18].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([CH2:6][O:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16]>>[NH2:1][CH2:4][CH:5]([CH2:6][O:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C

Outcomes

Product
Name
Type
product
Smiles
COCC(CN)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.